2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide
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Overview
Description
2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide is an organic compound that features a chloro-substituted amide linked to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The 1,2,4-oxadiazole ring can be synthesized via the cyclization of an amidoxime with a carboxylic acid derivative. For instance, 5-methyl-1,2,4-oxadiazole can be prepared by reacting an appropriate amidoxime with acetic anhydride under reflux conditions .
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Coupling with the Phenyl Ring: : The oxadiazole derivative is then coupled with a phenyl ring bearing a suitable leaving group, such as a halide. This can be achieved through a nucleophilic aromatic substitution reaction, where the oxadiazole acts as the nucleophile .
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Introduction of the Chloro Group: This can be done by reacting the amide with thionyl chloride (SOCl₂) under controlled conditions to form the chloro-substituted amide .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming a carboxylic acid derivative under strong oxidizing conditions .
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Reduction: : Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives, depending on the reducing agent used .
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Substitution: : The chloro group in the amide can be substituted by nucleophiles such as amines or thiols, leading to the formation of various substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted amides.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the oxadiazole ring, known for its bioactivity, makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the agrochemical industry as a precursor to active ingredients in pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[4-(5-methyl-1,2,4-thiadiazol-3-yl)phenyl]propanamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-Chloro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide: Similar structure but with a different substitution pattern on the oxadiazole ring.
Uniqueness
The uniqueness of 2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the oxadiazole ring is particularly noteworthy, as it imparts distinct electronic properties and potential bioactivity compared to other heterocycles.
Properties
IUPAC Name |
2-chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7(13)12(17)15-10-5-3-9(4-6-10)11-14-8(2)18-16-11/h3-7H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBVKDJEWMODMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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